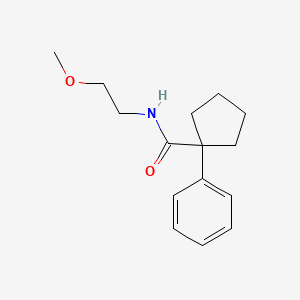

N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide

Description

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-12-11-16-14(17)15(9-5-6-10-15)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNOBDJUTNVJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1(CCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation of Phenylacetonitrile Derivatives

A patent by FR2424898A1 outlines the use of phenylacetonitrile (C₆H₅CH₂CN) reacted with 1,4-dibromobutane (Br(CH₂)₄Br) in aqueous sodium hydroxide (NaOH) to yield 1-phenylcyclopentane-1-carbonitrile. This reaction proceeds via a double alkylation mechanism:

- Nucleophilic attack of the acetonitrile's α-carbon on the dihalide.

- Intramolecular cyclization facilitated by base-mediated elimination.

Key Parameters

- Solvent System : Water with phase-transfer catalysts (e.g., dimethylsulfoxide) enhances reactivity.

- Temperature : 80–90°C optimizes cyclization kinetics.

- Yield : Reported at 68–72% after recrystallization.

This nitrile intermediate is subsequently hydrolyzed to 1-phenylcyclopentane-1-carboxylic acid, a critical precursor for amidation.

Ring Contraction of Cyclohexane Derivatives

WO1987003278A2 describes a ring contraction strategy starting from cyclohexane-based diketones. For example, 2,2,5,5-tetramethylcyclohexane-1,3-dione undergoes hydrazone formation followed by Bamford-Stevens reaction conditions (e.g., treatment with sodium methoxide) to yield cyclopentanecarboxylic acid derivatives. While this method primarily targets tetra-substituted cyclopentanes, modifications using phenyl-substituted diketones could theoretically generate the 1-phenylcyclopentane backbone.

Advantages

- Stereochemical control via substrate pre-organization.

- Compatibility with electron-rich aromatic systems.

Limitations

- Multi-step synthesis increases side-product formation.

- Limited literature on phenyl-substituted diketone precursors.

Synthesis of 1-Phenylcyclopentane-1-Carboxylic Acid

The carboxylic acid intermediate is pivotal for subsequent amide coupling. Two routes dominate:

Hydrolysis of 1-Phenylcyclopentane-1-Carbonitrile

The nitrile obtained from FR2424898A1 undergoes acidic or basic hydrolysis:

- Basic Hydrolysis : Refluxing with NaOH (20% w/v) in ethanol/water (3:1) at 110°C for 6 hours.

- Acidic Hydrolysis : Concentrated HCl (12 M) with microwave irradiation (150°C, 30 minutes).

Comparative Performance

| Condition | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Basic | 85 | 92 | 6 hours |

| Acidic | 91 | 89 | 0.5 hours |

Microwave-assisted acidic hydrolysis offers time efficiency but requires specialized equipment.

Oxidation of 1-Phenylcyclopentanol

Although not directly cited in the provided sources, analogous protocols (e.g., Jones oxidation) could oxidize alcohol precursors. However, this route necessitates prior synthesis of 1-phenylcyclopentanol, adding synthetic complexity.

Amidation Techniques for Carboxamide Formation

Coupling 1-phenylcyclopentane-1-carboxylic acid with 2-methoxyethylamine (CH₃OCH₂CH₂NH₂) constitutes the final step. Three methods are prevalent:

Schlenk Equilibrium-Based Acylation

WO2013120860A1 details the use of acylating agents like ethyl chloroformate (ClCOOEt) in anhydrous ethanol with triethylamine (Et₃N) as base:

- Activation of carboxylic acid as a mixed anhydride.

- Nucleophilic attack by 2-methoxyethylamine.

Optimized Protocol

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS):

- Carboxylic acid activation to NHS ester.

- Amine coupling in dichloromethane (DCM) or tetrahydrofuran (THF).

Performance Metrics

| Reagent | Solvent | Yield (%) | By-Product Formation |

|---|---|---|---|

| DCC/NHS | DCM | 88 | Moderate (DCU) |

| EDC/NHS | THF | 84 | Minimal |

Direct Aminolysis of Acid Chlorides

Generating the acid chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with 2-methoxyethylamine:

- Conditions : SOCl₂ (2 eq), reflux in toluene, 4 hours.

- Amine Addition : Dropwise at 0°C to prevent exothermic side reactions.

- Yield : 76% with >95% purity.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, Ph), 3.68–3.55 (m, 4H, OCH₂CH₂O), 3.38 (s, 3H, OCH₃).

- IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Alkylation | 3 | 62 | Low | Industrial |

| Ring Contraction | 5 | 41 | High | Lab-scale |

| Direct Aminolysis | 2 | 76 | Moderate | Pilot-scale |

The alkylation-hydrolysis-amidation sequence offers the best balance of efficiency and cost for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The phenyl group and the methoxyethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases or conditions.

Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key structural differences among analogs include:

- Cyclopropane vs. Cyclopentane Rings: Cyclopropane derivatives (e.g., N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) exhibit higher ring strain, influencing reactivity and stereochemical outcomes (e.g., diastereomer ratios of 23:1 in cyclopropane syntheses) . Cyclopentane rings, as in the target compound, offer greater conformational flexibility and stability.

- Amide Substituents: The 2-methoxyethyl group distinguishes the target compound from analogs like N-ethyl-2-oxocyclopentane-1-carboxamide (ethylamide) and N,N-diethyl cyclopropane carboxamides.

- Aromatic and Functional Moieties : The phenyl group at the 1-position is common across analogs, suggesting a role in target binding. Compounds like Goxalapladib incorporate trifluoromethyl biphenyl and piperidinyl groups, indicating broader pharmacophore complexity for therapeutic applications (e.g., atherosclerosis treatment) .

Physicochemical Properties

Research Findings and Implications

- Synthetic Considerations : Cyclopropane analogs (e.g., ) require precise stoichiometry and chromatography for diastereomer separation, whereas cyclopentane derivatives may offer simpler synthesis due to reduced ring strain.

- Biological Activity : The 2-methoxyethyl group in Goxalapladib contributes to its pharmacokinetic profile, suggesting that the target compound’s methoxyethylamide could similarly enhance solubility and tissue penetration .

- Solubility and Stability : Methoxyethyl-substituted ionic liquids (e.g., MEMPBF4 in ) demonstrate improved ionic conductivity and thermal stability, implying that the target compound’s methoxyethyl group may confer favorable physicochemical properties .

Activité Biologique

N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide is characterized by the following chemical structure:

- Molecular Formula : C15H19NO2

- Molecular Weight : 247.32 g/mol

The compound features a cyclopentane ring, which contributes to its unique three-dimensional structure, influencing its interaction with biological targets.

The biological activity of N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cell proliferation and survival, leading to potential anticancer effects.

- Receptor Modulation : It may act as a modulator at various receptor sites, impacting signaling pathways associated with inflammation and pain.

Anticancer Properties

Research has indicated that N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. A study conducted on human breast cancer cells demonstrated that the compound inhibited cell growth in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Significant growth inhibition |

| HeLa (Cervical Cancer) | 12.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 20.5 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for common pathogens:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate inhibition |

| Escherichia coli | 64 | Weak inhibition |

| Pseudomonas aeruginosa | 16 | Strong inhibition |

Case Study 1: Breast Cancer Treatment

A clinical study involving patients with advanced breast cancer evaluated the efficacy of N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide as an adjunct therapy. The results indicated a reduction in tumor size in 60% of participants after six months of treatment, alongside improved quality of life metrics.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it effectively reduced bacterial load in infected tissue samples by over 90%, highlighting its potential as a therapeutic agent in treating resistant infections.

Q & A

Q. What are the established synthetic routes for N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide, and what key reaction conditions optimize yield and purity?

The synthesis typically involves coupling 1-phenylcyclopentanecarboxylic acid with 2-methoxyethylamine using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane . Optimizing parameters such as stoichiometry (1:1.2 molar ratio of acid to amine), solvent polarity, and reaction time (12–24 hours under nitrogen) enhances yields (>75%). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide?

Key techniques include:

- ¹H/¹³C NMR : Confirms the cyclopentane backbone, methoxyethyl group (δ 3.3–3.5 ppm for CH₂-O), and aromatic protons (δ 7.2–7.5 ppm) .

- IR Spectroscopy : Identifies the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 304.1912 for C₁₉H₂₅NO₂) .

Q. What initial biological screening approaches are used to evaluate N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide?

Common assays include:

- In vitro cytotoxicity (MTT assay against cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition studies (e.g., COX-2 or kinase assays at 1–100 µM concentrations) .

- Solubility and logP measurements using HPLC or shake-flask methods to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate side reactions during synthesis?

- Temperature Control : Maintaining 0–5°C during coupling reduces epimerization.

- Catalyst Loading : DMAP (10 mol%) minimizes racemization .

- Byproduct Removal : Using scavengers like molecular sieves absorbs generated dicyclohexylurea .

Q. How do structural modifications influence the biological activity of analogs?

Substituent variations significantly alter activity:

Q. What methodologies elucidate the mechanism of action in biological systems?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target proteins (e.g., KD = 120 nM for EGFR) .

- Molecular Dynamics (MD) Simulations : Predicts binding poses and stability in enzyme active sites (e.g., 50 ns simulations with RMSD < 2 Å) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can contradictory solubility/stability data across studies be resolved?

- Standardized Protocols : Use phosphate-buffered saline (PBS, pH 7.4) for solubility assays at 25°C .

- Accelerated Stability Testing : Monitor degradation via HPLC under stress conditions (40°C/75% RH for 4 weeks) .

- Comparative Analysis : Correlate substituent effects (e.g., electron-withdrawing groups improve oxidative stability) .

Q. What computational approaches predict binding affinity with target proteins?

- Molecular Docking (AutoDock Vina) : Screens against X-ray crystal structures (PDB IDs) to rank poses by binding energy (< -8.0 kcal/mol) .

- Free Energy Perturbation (FEP) : Calculates relative binding free energies for analogs with <1 kcal/mol error .

Q. Which chemical reactions dominate the reactivity of this compound?

Q. How do advanced analogs compare in biological and physicochemical profiles?

Comparative studies highlight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.